molecular formula C18H18N2O3 B5730421 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B5730421
M. Wt: 310.3 g/mol
InChI Key: ZGDNDZSGEYAHJB-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 2-phenylethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzohydrazide with 2-phenylethyl isocyanate under suitable conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the 2-phenylethyl group, which may affect its biological activity and chemical properties.

    5-(2-phenylethyl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group, which may influence its reactivity and applications.

Uniqueness

3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-phenylethyl groups. These substituents confer specific chemical and biological properties, making it a versatile compound for various applications. Its unique structure allows for diverse reactivity and potential interactions with biological targets, distinguishing it from other oxadiazole derivatives.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-21-15-10-9-14(12-16(15)22-2)18-19-17(23-20-18)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDNDZSGEYAHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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